![molecular formula C22H16N4O6 B297289 (5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as MNPD.
Wirkmechanismus
The mechanism of action of MNPD is not fully understood, but it is believed to involve the inhibition of various cellular processes, including cell division and DNA synthesis. MNPD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNPD has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of DNA synthesis. MNPD has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MNPD for lab experiments is its high purity and stability, which allows for accurate and reproducible experimental results. However, one of the main limitations of MNPD is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of MNPD, including:
1. Further studies on the mechanism of action of MNPD in cancer cells.
2. Studies on the potential use of MNPD in combination with other anti-cancer agents for the treatment of cancer.
3. Studies on the potential use of MNPD as a pesticide or herbicide in agriculture.
4. Studies on the synthesis of novel materials using MNPD as a building block.
5. Studies on the potential use of MNPD in the treatment of other diseases, such as inflammation and oxidative stress.
In conclusion, MNPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPD has been extensively studied for its potential use as an anti-cancer agent, pesticide, herbicide, and building block for novel materials. Further studies on the mechanism of action and potential applications of MNPD are needed to fully understand its potential in various fields of scientific research.
Synthesemethoden
The synthesis of MNPD involves the reaction between 3-methoxy-4-hydroxybenzaldehyde and 5-nitropyridine-2-ol, followed by the reaction with 3-phenylimidazolidine-2,4-dione. The reaction takes place under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
MNPD has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, MNPD has shown promising results as an anti-cancer agent and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
In the field of agriculture, MNPD has been studied for its potential use as a pesticide due to its ability to inhibit the growth of various types of pests. MNPD has also been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds.
In the field of materials science, MNPD has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C22H16N4O6 |
---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(5E)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O6/c1-31-19-12-14(7-9-18(19)32-20-10-8-16(13-23-20)26(29)30)11-17-21(27)25(22(28)24-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)/b17-11+ |
InChI-Schlüssel |
RDIVKJAISSGCST-GZTJUZNOSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.